6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine
Description
Properties
CAS No. |
284681-47-6 |
|---|---|
Molecular Formula |
C15H19N3OS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-butan-2-yloxy-2-(4-methylphenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-4-11(3)19-14-9-13(16)17-15(18-14)20-12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |
InChI Key |
LTTFEUFWKMVZPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the sec-butoxy and p-tolylsulfanyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below contrasts 6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine with 4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-amine (B2K) , a structurally related compound:
Electronic and Reactivity Differences
- Sulfonyl vs. Thioether Groups: B2K’s sulfonyl group (-SO₂-) is strongly electron-withdrawing, which polarizes the pyrimidine ring and enhances stability against oxidation .
Alkoxy vs. Methyl Substituents :
- The sec-butoxy group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to B2K’s compact methyl group.
Biological Activity
6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine is a novel compound with significant potential in medicinal chemistry, particularly due to its biological activity against various targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a butoxy group and a p-tolylsulfanyl moiety. This structural configuration enhances its lipophilicity, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 234.3 g/mol.
6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine operates primarily through its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit trypanothione reductase , an enzyme crucial for the survival of Leishmania parasites. The compound exhibits an IC50 value of approximately 0.25 µM , indicating potent inhibitory activity against this target.
Antimicrobial Activity
Research has indicated that 6-sec-butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine possesses promising antimicrobial properties. In vitro studies have shown significant activity against various microorganisms, suggesting its potential as an antimicrobial agent. The compound's efficacy can be compared to other structurally similar compounds, as shown in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(sec-butoxy)-2-(3-chlorophenylthio)pyrimidin-4-amine | Similar pyrimidine core; different substituents | Inhibits Leishmania trypanothione reductase |
| 5-(p-tolylthio)-2-amino-pyrimidine | Lacks butoxy group; different position of substitution | Moderate activity against similar targets |
| 2-(p-tolylthio)-4-methylpyrimidine | Similar thioether; lacks amino and butoxy groups | Limited biological data available |
This table highlights the unique pharmacological profile of 6-sec-butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine compared to other compounds.
Case Studies
- Leishmaniasis Treatment : A study demonstrated that the compound effectively inhibited trypanothione reductase in Leishmania species, which are responsible for Leishmaniasis. The inhibition mechanism involves binding to the catalytic site of the enzyme, disrupting its function and leading to parasite death.
- Antimicrobial Screening : In another research effort, the compound was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, warranting further investigation into its potential as an antibiotic .
Research Findings
Recent studies have focused on the structural optimization of 6-sec-butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine to enhance its biological activity. Molecular docking simulations have provided insights into how modifications could improve binding affinity to target enzymes. These simulations revealed that the compound forms hydrogen bonds with key residues in trypanothione reductase, which is crucial for its inhibitory action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
